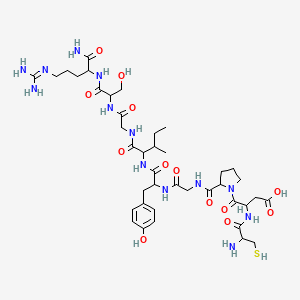![molecular formula C14H10F3N3 B12117941 Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]- CAS No. 1152567-03-7](/img/structure/B12117941.png)
Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]- is a cyanated and trifluoromethylated derivative of aniline. This compound is known for its unique chemical structure, which includes both an amino group and a trifluoromethyl group attached to a benzonitrile core. It is used as a starting material in various chemical syntheses, including the production of nonsteroidal antiandrogens like bicalutamide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]- typically involves the reaction of 4-amino-2-trifluoromethylbenzaldehyde with ammonia hydrogen sulfate in the presence of acetic acid and toluene. The mixture is heated to reflux for 16 hours, followed by the addition of water and sodium hydroxide. The resulting product is then isolated by filtration .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature and reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include nitrobenzonitriles, primary amines, and substituted benzonitriles, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the development of fluorescent probes and imaging agents.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]- involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of bicalutamide, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Similar in structure but lacks the additional amino group.
3-Amino-4-(trifluoromethyl)benzonitrile: Differently substituted, affecting its reactivity and applications.
Uniqueness
Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]- is unique due to the presence of both an amino group and a trifluoromethyl group, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in various chemical syntheses and a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
1152567-03-7 |
|---|---|
Fórmula molecular |
C14H10F3N3 |
Peso molecular |
277.24 g/mol |
Nombre IUPAC |
4-[4-amino-3-(trifluoromethyl)anilino]benzonitrile |
InChI |
InChI=1S/C14H10F3N3/c15-14(16,17)12-7-11(5-6-13(12)19)20-10-3-1-9(8-18)2-4-10/h1-7,20H,19H2 |
Clave InChI |
UNCXQPWRGXKDGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)NC2=CC(=C(C=C2)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12117861.png)
![5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12117867.png)
![3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B12117868.png)



![[3-(4-Ethyl-phenyl)-propyl]-methyl-amine](/img/structure/B12117901.png)
![2-{5-[4-(Tert-butyl)phenyl]-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B12117903.png)
![{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12117907.png)



![6-Benzofuranamine, 2,3-dihydro-4-[(1-methylethyl)sulfonyl]-2-(trifluoromethyl)-](/img/structure/B12117929.png)

